molecular formula C8H15NO2 B2396796 1-hydroxy-N-methylcyclohexane-1-carboxamide CAS No. 341009-10-7

1-hydroxy-N-methylcyclohexane-1-carboxamide

Cat. No.: B2396796
CAS No.: 341009-10-7
M. Wt: 157.213
InChI Key: BCMFBDXIPJNNCL-UHFFFAOYSA-N
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Description

1-Hydroxy-N-methylcyclohexane-1-carboxamide (IUPAC name: 1-(hydroxymethyl)-N-methylcyclohexane-1-carboxamide) is a cyclohexane-derived carboxamide with a hydroxymethyl substituent at the 1-position and an N-methyl group on the carboxamide. Its molecular formula is C₉H₁₇NO₂ (molecular weight: 171.24 g/mol), and its structure features a cyclohexane ring functionalized with both a carboxamide and a hydroxymethyl group, as confirmed by SMILES (CNC(=O)C1(CCCCC1)CO) and InChIKey (OSUCMSQHXIGGKX-UHFFFAOYSA-N) .

Properties

IUPAC Name

1-hydroxy-N-methylcyclohexane-1-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO2/c1-9-7(10)8(11)5-3-2-4-6-8/h11H,2-6H2,1H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCMFBDXIPJNNCL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1(CCCCC1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

157.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

341009-10-7
Record name 1-hydroxy-N-methylcyclohexane-1-carboxamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Synthetic Routes and Reaction Conditions

1-hydroxy-N-methylcyclohexane-1-carboxamide can be synthesized through the reduction of tetrahydro-1H-isoindole-1,3(2H)-diones with sodium borohydride (NaBH4) . The reaction typically involves the following steps:

  • Starting with 2-methyl/phenyl-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione.
  • Reduction using NaBH4 to obtain 6-(hydroxy-methyl)-N-methyl/phenylcyclohex-3-ene-1-carboxamide derivatives.

Industrial Production Methods

Industrial production methods for 1-hydroxy-N-methylcyclohexane-1-carboxamide are not well-documented in the literature. the synthesis methods mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.

Chemical Reactions Analysis

Types of Reactions

1-hydroxy-N-methylcyclohexane-1-carboxamide undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

    Reduction: The carboxamide group can be reduced to an amine.

    Substitution: The hydroxyl group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used reducing agents.

    Substitution: Reagents such as thionyl chloride (SOCl2) can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of cyclohexanone derivatives.

    Reduction: Formation of cyclohexylamine derivatives.

    Substitution: Formation of various substituted cyclohexane derivatives.

Scientific Research Applications

While 1-hydroxy-N-methylcyclohexane-1-carboxamide's specific applications are not detailed in the provided search results, the broader chemical context of carboxamides and related compounds suggests potential uses. Here's an overview based on the search results:

Oral Care Products: Carboxamide derivatives can be used in oral hygiene products like dentifrices and mouthwash to provide therapeutic benefits such as caries prevention via fluoride salts, gingivitis prevention via antimicrobials, and hypersensitivity control via ingredients like strontium chloride or potassium nitrate . They can also provide cosmetic benefits, including plaque and calculus control, stain removal/prevention, tooth whitening, breath freshening, and improved mouth feel .

Pharmaceutical Applications:

  • Anticancer Agents: N-hydroxycarboxamide derivatives exhibit strong cancer cell growth inhibitory activity and can be used in medications for treating or preventing diseases associated with histone deacetylase (HDAC) activity . Such diseases include cancers such as brain, head, face, lung, stomach, colon, rectum, liver, breast, and prostate cancers . They may also be effective as immunosuppressants or effect enhancers for gene therapy .
  • Neurodegenerative Diseases: N-hydroxycarboxamide derivatives can be used for treating, reducing symptoms, and preventing neurodegenerative diseases, particularly those caused by the expansion of polyglutamic acid repeat sequences, such as dentatorubral-pallidoluysian atrophy, Machado-Joseph disease, and spinocerebellar ataxia type 6 .

Synthesis of Other Compounds:

  • Carboxamides can be synthesized using various methods, including routes to produce isomers of cyclohexane-based carboxamide coolants .
  • Carboxamides can be capped via acylation with activated carboxylic acids (acid chlorides, anhydrides, etc.) to yield N-substituted carboxamides or with protected amino acids to produce N-substituted carboxamides, which can be further manipulated or tested for activity .

Antimicrobial Applications:

  • Thiocarbohydrazones and their metal complexes, related to carboxamides, have potential antiviral activity and have been tested for medicinal applications . Some have shown antibacterial activity against bacteria such as Escherichia coli and Staphylococcus aureus .

Other potential applications:

  • Carboxamide compounds may be relevant in the treatment or prevention of liver fibrotic disorders or conditions treatable by inhibition of a JNK pathway .
  • They may also be used as sensates .

Mechanism of Action

The mechanism of action of 1-hydroxy-N-methylcyclohexane-1-carboxamide involves its interaction with specific molecular targets and pathways. The hydroxyl and carboxamide groups play crucial roles in its reactivity and binding affinity. The compound can act as an enzyme inhibitor by mimicking the substrate or transition state, thereby interfering with enzymatic activity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Reactivity and Properties

The following table summarizes key structural and functional differences between 1-hydroxy-N-methylcyclohexane-1-carboxamide and analogous compounds:

Compound Name Molecular Formula Substituents Molecular Weight (g/mol) Key Properties/Data References
1-Hydroxy-N-methylcyclohexane-1-carboxamide C₉H₁₇NO₂ -NHCH₃, -CH₂OH at C1 171.24 Predicted CCS: 139.8 Ų ([M+H]⁺)
2-Bromo-N-methyl-N-phenyl-1-cyclohexene-1-carboxamide C₁₃H₁₄BrNO -N(CH₃)Ph, -Br at C2 280.16 mp: 102–103.5 °C; Yield: 92%
N-(1-Cyanocyclohexyl)-1-morpholinocyclohexanecarboxamide C₁₈H₂₉N₃O₂ -N-morpholine, -CN at C1 319.44 mp: 115–118 °C; Yield: 81%
N-(4-Methylphenyl)cyclohexane-1-carboxamide C₁₄H₁₉NO -NH(4-MePh) at C1 217.31 CAS: 6876-59-1
N-Hydroxyoctanamide C₈H₁₇NO₂ -NHOH, linear alkyl chain 159.23 CAS: 7377-03-9

Physicochemical and Analytical Properties

  • Collision Cross-Section (CCS): The target compound’s predicted CCS (139.8 Ų for [M+H]⁺) distinguishes it from bulkier analogs like N-(1-cyanocyclohexyl)-1-morpholinocyclohexanecarboxamide, which likely exhibits higher CCS due to its extended substituents .
  • Melting Points: Brominated derivatives (e.g., 2-bromo-N-methyl-N-phenyl-1-cyclohexene-1-carboxamide) exhibit higher melting points (102–103.5 °C) compared to non-halogenated analogs, reflecting stronger intermolecular interactions .

Biological Activity

1-Hydroxy-N-methylcyclohexane-1-carboxamide, a compound with potential therapeutic applications, has garnered attention for its biological activity. This article reviews the existing literature on its biological properties, including antiproliferative effects, antioxidant capabilities, and antibacterial activity.

  • Chemical Formula : C8H15NO2
  • Molecular Weight : 157.21 g/mol
  • CAS Number : 341009-10-7

Biological Activity Overview

The biological activities of 1-hydroxy-N-methylcyclohexane-1-carboxamide have been explored through various studies focusing on its effects on cancer cells, oxidative stress, and bacterial strains.

Antiproliferative Activity

Research indicates that 1-hydroxy-N-methylcyclohexane-1-carboxamide exhibits significant antiproliferative activity against various cancer cell lines. The compound's effectiveness is often measured using the IC50 value, which indicates the concentration required to inhibit cell growth by 50%.

Table 1: Antiproliferative Activity Against Cancer Cell Lines

Cell LineIC50 (µM)Reference
MCF-73.1
HCT1164.4
HEK2935.3

In a comparative study, the compound demonstrated lower IC50 values than established chemotherapeutic agents like doxorubicin and etoposide, indicating its potential as an effective anticancer agent.

Antioxidant Activity

The antioxidant capacity of 1-hydroxy-N-methylcyclohexane-1-carboxamide was assessed using assays such as DPPH and FRAP. These tests measure the ability of a compound to scavenge free radicals and reduce oxidative stress in cells.

Table 2: Antioxidant Activity Results

Assay TypeResult (µM)Reference
DPPHModerate
FRAPSignificant

Studies showed that while the compound exhibited antioxidant properties, it was less effective than standard antioxidants like N-acetyl-L-cysteine (NAC). This suggests that while it can mitigate oxidative stress to some degree, it may not be sufficient as a standalone antioxidant therapy.

Antibacterial Activity

The antibacterial properties of 1-hydroxy-N-methylcyclohexane-1-carboxamide were evaluated against various bacterial strains. The compound showed selective activity against Gram-positive bacteria.

Table 3: Antibacterial Activity

Bacterial StrainMinimum Inhibitory Concentration (MIC)Reference
Staphylococcus aureus16 µM
Enterococcus faecalis8 µM

These findings indicate that the compound could be a potential candidate for developing new antibiotics, especially against resistant strains.

Case Studies

In one significant study, researchers synthesized various derivatives of cyclohexane carboxamides and tested their biological activities. The results highlighted that modifications to the chemical structure could enhance or diminish biological efficacy. For instance, derivatives with hydroxyl substitutions showed increased antiproliferative activity compared to their non-substituted counterparts .

Q & A

Q. What statistical frameworks are robust for analyzing contradictory bioactivity data across independent studies?

  • Analysis :
  • Meta-Analysis : Aggregate data using random-effects models (RevMan software) to account for heterogeneity .
  • Sensitivity Testing : Exclude outliers via Grubbs’ test (α=0.05) .

Q. How should researchers document synthetic protocols and analytical data to meet regulatory standards (e.g., ECHA, FDA)?

  • Documentation :
  • Include batch records, chromatograms, and spectral raw data in IUCLID dossiers .
  • Adopt FAIR principles (Findable, Accessible, Interoperable, Reusable) for data archiving .

Q. What experimental frameworks ensure reproducibility in multi-center studies involving this compound?

  • Framework :
  • Standardize protocols via SOPs (e.g., reaction conditions, assay parameters) .
  • Use certified reference materials (CRMs) for instrument calibration .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.